molecular formula C13H11N3O3 B14296642 (E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene CAS No. 114461-92-6

(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene

Cat. No.: B14296642
CAS No.: 114461-92-6
M. Wt: 257.24 g/mol
InChI Key: ZIQZVWYAZWTQPW-UHFFFAOYSA-N
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Description

(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene is an azo compound characterized by the presence of a diazene group (-N=N-) linking two aromatic rings, one substituted with a methoxy group and the other with a nitro group. Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene typically involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. One common method is:

    Diazotization: An aromatic amine, such as 2-nitroaniline, is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2-methoxyaniline under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of azo compounds often involves similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are used to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl2).

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: Formation of (E)-1-(2-Methoxyphenyl)-2-(2-aminophenyl)diazene.

    Oxidation: Formation of (E)-1-(2-Carboxyphenyl)-2-(2-nitrophenyl)diazene.

    Substitution: Formation of various substituted azo compounds depending on the substituent introduced.

Scientific Research Applications

(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of (E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-Methoxyphenyl)-2-(4-nitrophenyl)diazene
  • (E)-1-(2-Methoxyphenyl)-2-(2-aminophenyl)diazene
  • (E)-1-(2-Methoxyphenyl)-2-(2-chlorophenyl)diazene

Uniqueness

(E)-1-(2-Methoxyphenyl)-2-(2-nitrophenyl)diazene is unique due to the specific positioning of the methoxy and nitro groups on the aromatic rings, which influences its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications.

Properties

CAS No.

114461-92-6

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(2-methoxyphenyl)-(2-nitrophenyl)diazene

InChI

InChI=1S/C13H11N3O3/c1-19-13-9-5-3-7-11(13)15-14-10-6-2-4-8-12(10)16(17)18/h2-9H,1H3

InChI Key

ZIQZVWYAZWTQPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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